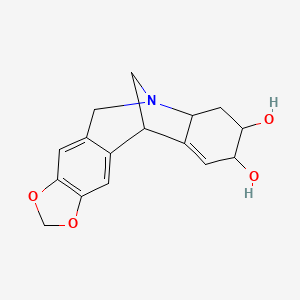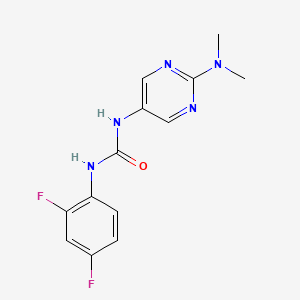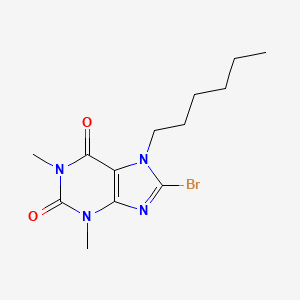
8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also known as BW373U86, is a potent and selective agonist for the κ-opioid receptor. It was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The κ-opioid receptor is a G protein-coupled receptor that is primarily located in the brain and spinal cord. Activation of this receptor by 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione leads to the inhibition of adenylate cyclase and the subsequent decrease in cAMP levels. This results in a variety of downstream effects, including the opening of potassium channels and the inhibition of calcium channels. The net effect of these changes is a decrease in neuronal excitability and a decrease in neurotransmitter release.
Biochemical and Physiological Effects:
In addition to its effects on neuronal excitability and neurotransmitter release, 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to increase the expression of the anti-apoptotic protein Bcl-2 in the brain, which may contribute to its neuroprotective effects. It has also been shown to decrease the expression of pro-inflammatory cytokines in the brain, which may be relevant to its potential therapeutic applications in neuroinflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione for lab experiments is its high potency and selectivity for the κ-opioid receptor. This allows for precise modulation of this receptor without affecting other opioid receptor subtypes. Additionally, it has a relatively long half-life, which allows for sustained effects in animal models. However, one limitation of 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is its poor solubility in water, which can make dosing and administration challenging.
Direcciones Futuras
There are several future directions for research on 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. One area of interest is its potential therapeutic applications in conditions such as chronic pain, addiction, and neuroinflammation. Additionally, further research is needed to elucidate the precise mechanisms underlying its neuroprotective effects. Finally, there is interest in developing more water-soluble analogs of 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione that may be more suitable for clinical use.
Métodos De Síntesis
The synthesis of 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves several steps, starting with the reaction of 7-bromo-1,3-dimethylxanthine with hexylamine to form the corresponding amide. This amide is then reacted with acetic anhydride and sodium acetate to form the acetylated product, which is subsequently deacetylated with sodium hydroxide to yield 8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.
Aplicaciones Científicas De Investigación
8-bromo-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in a variety of fields, including pain management, addiction treatment, and neuroprotection. It has been shown to have analgesic effects in animal models of acute and chronic pain, and may be useful in the treatment of opioid addiction. Additionally, it has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Propiedades
IUPAC Name |
8-bromo-7-hexyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O2/c1-4-5-6-7-8-18-9-10(15-12(18)14)16(2)13(20)17(3)11(9)19/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVNLDXGUVPBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-hexyl-1,3-dimethylpurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-bromophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2719557.png)
![(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B2719558.png)
![Methyl 4-({[(4-chlorophenyl)methyl]carbamoyl}methoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2719561.png)
![2-[[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2719563.png)

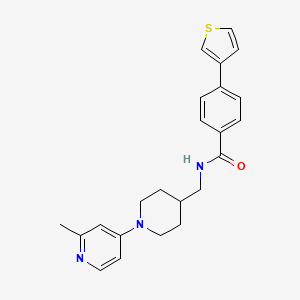
![2-methyl-1,3,4(2H)-isoquinolinetrione 4-(N-{4-[(E)-2-phenyldiazenyl]phenyl}hydrazone)](/img/structure/B2719569.png)
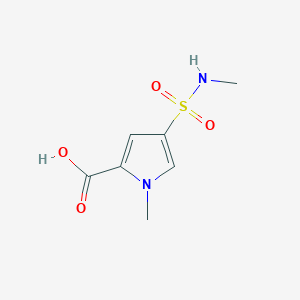
![2-Phenyl-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2719573.png)
![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2719575.png)
